Product packaging for N-ethyl-2-iodo-N-phenylbenzamide(Cat. No.:)

N-ethyl-2-iodo-N-phenylbenzamide

Cat. No.: B258580
M. Wt: 351.18 g/mol
InChI Key: MSHCXDBWFZWLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-ethyl-2-iodo-N-phenylbenzamide is a specialized benzamide derivative of significant interest in modern organic synthesis and methodology development. Its structure, featuring an N-ethyl-N-phenyl arrangement and an ortho-iodo substituent, makes it a valuable precursor for constructing complex heterocyclic systems. This compound serves as a key intermediate in radical cyclization reactions. For instance, it can be utilized in potassium tert-butoxide-mediated processes to form phenanthridinone scaffolds, which are important structural motifs in medicinal chemistry and materials science . The iodine atom provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the synthesis of more complex molecular architectures . Benzamide compounds of this class are frequently investigated for their potential biological activities and their utility as building blocks in multicomponent reactions for the design of polycyclic structures with potential chemical and biomedical relevance . As a research chemical, it is primarily used in exploring new synthetic pathways, developing catalytic systems, and creating compound libraries for screening. This compound is provided for research and development purposes exclusively in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, considering its status as a novel chemical entity with an incompletely characterized safety profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14INO B258580 N-ethyl-2-iodo-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-ethyl-2-iodo-N-phenylbenzamide

InChI

InChI=1S/C15H14INO/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2H2,1H3

InChI Key

MSHCXDBWFZWLLE-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Ethyl 2 Iodo N Phenylbenzamide and Analogues

Direct Amidation Routes to 2-Iodobenzamides

The most direct and widely employed method for the synthesis of 2-iodobenzamides involves the acylation of an appropriate amine with a 2-iodobenzoyl derivative. This approach is favored for its efficiency and the ready availability of the starting materials.

Condensation Reactions with 2-Iodobenzoyl Chloride and Amines

The condensation of 2-iodobenzoyl chloride with a primary or secondary amine is a cornerstone for the formation of 2-iodobenzamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. To neutralize the in-situ generated HCl, a base is typically added to the reaction mixture.

A general procedure involves dissolving the amine in a suitable anhydrous solvent, such as dichloromethane (B109758) or benzene (B151609), and then adding 2-iodobenzoyl chloride in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. buet.ac.bdmdpi.com The reaction is often carried out at room temperature or cooled to 0 °C to control the exothermicity. mdpi.comrsc.org For instance, the synthesis of 2-iodo-N-phenylbenzamide, a close analogue of the title compound, is achieved by reacting 2-iodobenzoyl chloride with aniline (B41778) in dichloromethane with triethylamine as the base. mdpi.comdovepress.com Similarly, N-ethyl-2-iodobenzamide has been synthesized by the reaction of 2-iodobenzoyl chloride with ethylamine (B1201723) under similar conditions. mdpi.com

The synthesis of the target molecule, N-ethyl-2-iodo-N-phenylbenzamide, follows the same principle, where N-ethylaniline is used as the amine nucleophile. The reaction of 2-iodobenzoyl chloride with N-ethylaniline in the presence of a base like triethylamine or potassium carbonate in a solvent such as dichloromethane or ethyl acetate (B1210297) provides the desired product. rsc.org

A variety of amines have been successfully used in this condensation reaction to produce a library of N-substituted 2-iodobenzamides. This includes simple alkylamines like isopropylamine (B41738) and tert-butylamine, as well as cyclic amines such as cyclohexylamine. mdpi.com

Optimization of Reaction Parameters for Amide Formation

The efficiency of the amide bond formation is influenced by several key reaction parameters, including the choice of solvent, base, temperature, and stoichiometry of the reactants. Optimization of these parameters is crucial for maximizing the yield and purity of the desired N-substituted 2-iodobenzamide.

Solvent: Aprotic solvents are generally preferred to avoid side reactions with the acid chloride. Dichloromethane is a common choice due to its inertness and ability to dissolve both the reactants and the triethylamine hydrochloride salt byproduct to some extent, facilitating reaction monitoring by techniques like Thin Layer Chromatography (TLC). mdpi.comdovepress.com Other solvents such as benzene buet.ac.bd and ethyl acetate rsc.org have also been successfully employed.

Base: The role of the base is to scavenge the HCl produced during the reaction, thus driving the equilibrium towards the product and preventing the protonation of the starting amine. Triethylamine is a widely used base due to its efficacy and the ease of removal of its hydrochloride salt by filtration or aqueous workup. mdpi.comdovepress.com Other bases like potassium carbonate have also been utilized. rsc.org The amount of base is typically used in a slight excess (1.2 to 2 equivalents) relative to the acid chloride. dovepress.combeilstein-journals.org

Temperature: The condensation reaction is typically exothermic. Therefore, the initial addition of the acid chloride is often performed at a reduced temperature, such as 0-10 °C, to control the reaction rate and minimize the formation of byproducts. dovepress.com After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure complete conversion. rsc.orgdovepress.com

Stoichiometry: The stoichiometry of the reactants can impact the reaction outcome. Using a slight excess of the amine and base relative to the 2-iodobenzoyl chloride can help to ensure complete consumption of the acid chloride. dovepress.combeilstein-journals.org

The following table summarizes the reaction conditions for the synthesis of various N-substituted 2-iodobenzamides, illustrating the common parameters used.

AmineBaseSolventTemperatureYield (%)Reference
AnilineTriethylamineDichloromethane0 °C to RT89 dovepress.com
EthylamineTriethylamineDichloromethane0 °C to RT94 mdpi.com
IsopropylamineTriethylamineDichloromethane0 °C to RT97 mdpi.com
tert-ButylamineTriethylamineDichloromethane0 °C to RT94 mdpi.com
CyclohexylamineTriethylamineDichloromethane0 °C to RT95 mdpi.com
N-EthylanilinePotassium CarbonateEthyl Acetate/Water0 °C to RT- rsc.org
p-Chloroaniline-BenzeneIce bath- buet.ac.bd

Functionalization and Derivatization Strategies

Once the core 2-iodo-N-phenylbenzamide scaffold is synthesized, further functionalization can be achieved to introduce a variety of substituents on the nitrogen atom and the phenyl rings, leading to a diverse range of analogues.

Introduction of N-Alkyl and N-Aryl Moieties

The direct condensation of 2-iodobenzoyl chloride with a pre-functionalized secondary amine, such as N-ethylaniline, is the most straightforward method to introduce both N-ethyl and N-phenyl groups in a single step.

Alternatively, N-alkylation of a primary 2-iodo-N-arylbenzamide can be performed. For instance, 2-iodo-N-phenylbenzamide can be deprotonated with a suitable base, such as sodium hydride, followed by reaction with an alkylating agent like an alkyl halide (e.g., ethyl iodide) to introduce the N-alkyl group. This approach allows for the synthesis of a variety of N-alkyl derivatives from a common precursor. For example, N-alkylation of lactams, which are cyclic amides, has been achieved using sodium hydride and 2-iodopropane. jst.go.jp

The synthesis of various N-aryl-2-iodobenzamides is readily accomplished by using the corresponding substituted anilines in the initial condensation reaction. rsc.orgrsc.org This allows for the introduction of a wide range of electronic and steric diversity on the N-aryl ring.

Synthesis of Substituted 2-Iodo-N-phenylbenzamide Derivatives

The synthesis of substituted 2-iodo-N-phenylbenzamide derivatives can be achieved by utilizing appropriately substituted starting materials.

Substitution on the 2-Iodobenzoyl Moiety: Substituted 2-iodobenzoyl chlorides can be used to introduce functional groups on the benzoyl ring. For example, 5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide is synthesized starting from a substituted benzamide (B126) precursor which is then iodinated and chlorinated.

Substitution on the N-Aryl Moiety: A wide array of substituted N-aryl-2-iodobenzamides can be prepared by simply varying the aniline derivative used in the initial acylation reaction. This strategy has been employed to synthesize derivatives with electron-donating groups (e.g., -OMe, -Me, -tBu) and electron-withdrawing groups (e.g., -OCF3, -F) on the N-aryl ring. rsc.org The following table provides examples of substituted N-methyl-N-aryl-2-iodobenzamides that have been synthesized, highlighting the versatility of this approach.

N-Aryl SubstituentYield (%)Reference
4-Methoxy- rsc.org
4-Methyl- rsc.org
4-tert-Butyl- rsc.org
4-Trifluoromethoxy- rsc.org
4-Fluoro- rsc.org

These functionalization strategies provide access to a broad chemical space of this compound analogues, which are valuable precursors for the synthesis of novel compounds with potential applications in various fields of chemical research.

Reaction Pathways and Mechanistic Investigations Involving N Ethyl 2 Iodo N Phenylbenzamide

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of N-ethyl-2-iodo-N-phenylbenzamide and related compounds provide efficient routes to polycyclic aromatic structures, which are prevalent in pharmaceuticals and materials science. These reactions can be promoted by transition metals or conducted under metal-free conditions.

Palladium-Catalyzed C–H Arylation for Phenanthridinone Formation

The synthesis of phenanthridinones, a core structure in many bioactive alkaloids, can be efficiently achieved through palladium-catalyzed intramolecular C–H arylation. nih.gov When this compound is used as a substrate, this reaction proceeds via the formation of a carbon-carbon bond between the iodinated benzene (B151609) ring and a C-H bond on the N-phenyl group.

The general reaction conditions for this cyclization are summarized in the table below.

ParameterConditionPurpose
Substrate This compoundPrecursor for phenanthridinone
Catalyst 10% Pd/CFacilitates C-C bond formation
Base KOAcPromotes C-H bond activation
Solvent DMAHigh-boiling reaction medium
Temperature ~125-130 °CProvides thermal energy for reaction

Table 1: Optimized Reaction Conditions for Palladium-Catalyzed Phenanthridinone Synthesis. thieme-connect.com

Synthesis of Dibenzo-α-pyrones via Related Iodobenzoates

A structurally related transformation is the synthesis of dibenzo-α-pyrones (also known as 6H-dibenzo[b,d]pyran-6-ones) from phenyl 2-iodobenzoates. researchgate.netnii.ac.jp This reaction follows a similar palladium-catalyzed intramolecular C-H arylation pathway to form the fused tricyclic lactone skeleton. thieme-connect.comresearchgate.net The methodology is a convenient route for constructing this core, which is found in numerous natural products. researchgate.netresearchgate.net

The process involves the coupling of two aromatic rings, driven by a palladium catalyst. researchgate.net Like the phenanthridinone synthesis, this reaction often utilizes a Pd/C catalyst with a base like KOAc in DMA solvent. thieme-connect.com Various substituted phenyl 2-iodobenzoates can be used, leading to a range of dibenzo-α-pyrone products in moderate to good yields. thieme-connect.com This parallel strategy underscores the versatility of palladium-catalyzed intramolecular C-H activation in creating different classes of fused heterocyclic compounds from ortho-iodobenzoyl precursors. thieme-connect.comnii.ac.jp

Metal-Free C–C Bond Formation for Biaryl Lactam Synthesis

As an alternative to costly and potentially toxic palladium catalysts, metal-free methods for the synthesis of phenanthridinones have been developed. orgsyn.org One such approach involves the use of potassium t-butoxide (KOtBu) to mediate the intramolecular C-C bond formation in 2-iodo-N-phenylbenzamide substrates. orgsyn.org

This reaction is believed to proceed through a radical pathway. nih.gov While KOtBu alone can induce the cyclization, the reaction is often slow and incomplete. orgsyn.org The addition of a radical initiator, such as 2,2'-azoisobutyronitrile (AIBN), or a catalytic amount of 1,10-phenanthroline (B135089) can significantly improve the yield of the biaryl lactam product. orgsyn.org The reaction is typically run in a non-polar solvent like benzene. This method offers advantages in terms of cost, sustainability, and reduced toxicity. orgsyn.org The required 2-iodo-N-phenylbenzamide starting materials are readily synthesized by coupling 2-iodobenzoyl chloride with the appropriate arylamine. orgsyn.org

Reagent/ConditionRoleTypical Yield
KOtBu Base, promotes reaction35% (alone)
KOtBu + AIBN Base + Radical Initiator81-91%
Solvent BenzeneReaction Medium

Table 2: Comparison of Metal-Free Conditions for Phenanthridinone Synthesis. orgsyn.org

Cross-Coupling Methodologies

Cross-coupling reactions expand the synthetic utility of this compound beyond intramolecular cyclizations, enabling the formation of bonds with heteroatoms.

Copper-Promoted C–Se Bond Formation for Heterocycle Synthesis

Copper-promoted cross-coupling reactions provide a powerful tool for forming carbon-heteroatom bonds. rsc.org Specifically, N-substituted ortho-halobenzamides, such as this compound, can undergo copper-mediated cross-coupling with potassium selenocyanate (B1200272) (KSeCN) to synthesize selenium-containing heterocycles like 2-alkyl-1,2-benzisoselenazol-3(2H)-ones. nih.gov This transformation represents a modern variation of the classic Ullmann-type chemistry. nih.govacs.org

The copper-promoted C–Se bond formation can be activated thermally. nih.gov In this pathway, the reaction is typically heated to temperatures above 100 °C. The presence of a ligand, such as 1,10-phenanthroline, is often crucial for facilitating the C–Se bond formation. nih.govscholaris.ca The proposed mechanism for the thermal, ligand-assisted pathway likely involves an atom transfer (AT) process. nih.gov This method provides a direct route to organoselenium compounds, which are of interest for their potential biological activities. nih.gov In contrast, photoinduced activation at lower temperatures is also possible and is thought to proceed through a different, single electron transfer (SET) mechanism, particularly in the absence of a directing ligand. nih.gov

Photoinduced Copper-Mediated Cross-Coupling

Photoinduced copper-mediated cross-coupling reactions offer a powerful tool for the formation of carbon-heteroatom bonds under mild conditions. In the context of N-substituted ortho-halobenzamides, such as this compound, these reactions provide a pathway to synthesize complex heterocyclic structures. For instance, the synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones has been achieved through a photoinduced copper-mediated cross-coupling of N-substituted ortho-halobenzamides with potassium selenocyanate (KSeCN). nih.gov This transformation proceeds at low temperatures and is significant as it represents a method for forming a C-Se bond. nih.gov

The proposed mechanism for this photoinduced process, in the absence of a directing ligand like 1,10-phenanthroline, is believed to occur through a single electron transfer (SET) pathway. nih.gov The process is initiated by the photoexcitation of a copper(I)-selenocyanate complex, which then transfers an electron to the aryl halide (the N-substituted ortho-halobenzamide). This results in the formation of a copper(II)-selenocyanate species and an aryl radical. The subsequent recombination of these radical species, potentially within a solvent cage, leads to the formation of the C-Se bond and the cyclized product. nih.govnih.gov This contrasts with the thermal, ligand-assisted reaction which is thought to proceed via an atom transfer (AT) mechanism. nih.gov

A detailed mechanistic investigation of a related photoinduced copper-mediated C-S cross-coupling reaction between a copper(I)-thiolate complex and an aryl iodide supports the feasibility of an SET mechanism. nih.gov The study utilized various spectroscopic and analytical techniques to demonstrate that the photoexcited copper(I) complex acts as an electron donor to the aryl iodide, generating an aryl radical that combines with the resulting copper(II) species to form the product. nih.gov Such photoinduced reactions expand the scope of Ullmann-type couplings to include thermally sensitive compounds. nih.gov

Dehydrogenative Cross-Oxidative Coupling for N-Arylamides

Dehydrogenative cross-oxidative coupling (CDC) represents an atom-economical strategy for constructing C-N bonds, directly coupling C-H and N-H bonds. While specific studies on this compound in this context are not detailed in the provided results, the synthesis of N-arylamides through CDC has been established, offering a complementary approach to traditional amidation methods. beilstein-journals.org

One such method involves the tert-butyl hydroperoxide (TBHP)-mediated dehydrogenative cross-oxidative coupling of methylarenes with acetanilides to produce N-arylbenzamides. beilstein-journals.org This particular protocol is notable for being free of transition metals and extra organic solvents, highlighting its utility as a straightforward method for C-N bond formation. beilstein-journals.org Another relevant approach is the metal-free oxidative cross-dehydrogenative coupling between iodoarenes and acylanilides, mediated by meta-chloroperoxybenzoic acid (mCPBA). rsc.org This reaction exhibits high para-selectivity and importantly, retains the iodine atom, allowing for subsequent functionalization. rsc.org

These CDC reactions for the synthesis of N-arylamides are significant as they often obviate the need for pre-functionalized starting materials. researchgate.net The challenge in these reactions lies in controlling the selectivity, particularly in preventing undesired homo-coupling and C-C coupling side reactions. rsc.org

Radical Reaction Mechanisms

Exploration of Radical Pathways in C-N Bond Formation

The formation of carbon-nitrogen bonds through radical pathways has become an increasingly important area of research, offering alternatives to traditional transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These radical processes can be initiated by various means, including photo- or electro-techniques, and often involve the direct use of N-H bonds. researchgate.net

Mechanistic studies have shown that radical-mediated aminations can proceed through several pathways, including the addition of N-centered radical species to unsaturated systems, C-/N-radical cross-coupling, and hydrogen-atom transfer (HAT) processes. researchgate.net For instance, the trifluoromethylarylation of N-arylacrylamides under visible light involves the homolytic cleavage of Umemoto's reagent to generate a trifluoromethyl radical. This radical then adds to the alkene, and the resulting intermediate undergoes intramolecular cyclization to form the product. beilstein-journals.org

In the context of N-arylamines, visible light photoredox catalysis can generate nitrogen radical cations. nih.gov These reactive intermediates can undergo electrophilic addition to tethered alkenes, initiating a cascade of reactions that result in the formation of new C-N bonds and heterocyclic structures like N-arylindoles. nih.gov The ability to generate and control these radical intermediates is key to the successful application of these synthetic methods.

Photoredox Catalyst Induced Transformations

Photoredox catalysis has emerged as a powerful strategy for inducing a variety of chemical transformations under mild conditions. This compound has been utilized as a substrate in such reactions, as evidenced by its characterization data in a study on organic photoredox catalyst-induced transformations. rsc.org

Visible light photoredox catalysis typically involves a photocatalyst, such as a ruthenium or iridium polypyridyl complex, that becomes a potent single-electron oxidant or reductant upon photoexcitation. acs.org This excited state can then engage in a single-electron transfer (SET) with an organic substrate to generate a radical ion, which can then undergo a variety of subsequent reactions. acs.org

These transformations can be quite diverse. For example, photoredox-catalyzed atom transfer radical addition (ATRA) reactions have been developed, which proceed with 100% atom economy. uni-regensburg.de Furthermore, the combination of photoredox catalysis with other catalytic systems, such as copper catalysis, has enabled the development of enantioselective C-N bond-forming reactions. mdpi.comsnnu.edu.cn In these dual catalytic systems, the photocatalyst can generate a radical intermediate, which is then captured by the chiral copper catalyst to afford an enantioenriched product.

Oxidative Annulation and Cyclization Processes

Oxone-Mediated Oxidative Cyclization Reactions

Oxone (potassium peroxymonosulfate) is an inexpensive and environmentally friendly oxidant that has found widespread use in organic synthesis, including in oxidative cyclization reactions. The oxidative cyclization of N-aryl-2-arylbenzamides, a class of compounds structurally related to this compound, has been reported to yield spiro[cyclohexane-1,1'-isoindoline]-2,5-diene-3',4-diones. mdpi.com

This transformation is mediated by Oxone in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). mdpi.com The reaction proceeds via a regioselective oxidative cyclization. In cases where the para-position of the N-aryl group is unsubstituted, bromination at this position can occur, yielding a product that is amenable to further synthetic manipulation. mdpi.com

The general mechanism of Oxone-mediated reactions can involve the generation of reactive intermediates. For example, in the presence of a halide source, Oxone can generate reactive halogen species. In the context of cyclization, a proposed mechanism involves the oxidation of the substrate to generate a radical or cationic intermediate, which then undergoes intramolecular cyclization. For instance, the Oxone/TBAB-promoted radical cyclization of 2-alkynylbenzoic acids is thought to proceed via the formation of a bromo radical, which initiates a cascade leading to the cyclized isocoumarin (B1212949) product. mdpi.com

Formation of Benziodazolones from Iodobenzamides

The synthesis of benziodazolones, a class of hypervalent iodine heterocyles, can be achieved from readily available iodobenzamides through oxidation. researchgate.netnih.govmdpi.com These compounds are nitrogen analogs of the well-studied benziodoxolones and are of interest for their potential applications in organic synthesis. researchgate.net

A general and convenient method for the preparation of benziodazolones involves the reaction of N-substituted-2-iodobenzamides with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The reaction is typically carried out in an organic solvent like acetonitrile (B52724) at room temperature. nih.govmdpi.com This method allows for the formation of the benziodazolone ring system through an intramolecular cyclization.

The general transformation can be represented by the reaction of an N-substituted-2-iodobenzamide with m-CPBA to yield the corresponding 3-chlorobenzoyloxy-substituted benziodazolone. nih.gov While the provided research primarily details the synthesis with various N-substituents, the methodology is applicable to a range of iodobenzamides, including those with N-ethyl and N-phenyl groups. nih.gov For instance, the synthesis of N-ethyl-2-iodobenzamide and 2-iodo-N-phenylbenzamide, the precursors to the corresponding benziodazolones, has been well-documented. mdpi.comrsc.orgorgsyn.org

The reaction proceeds by the oxidation of the iodine atom in the iodobenzamide by m-CPBA, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the hypervalent iodine center, leading to the formation of the heterocyclic benziodazolone ring. The m-chlorobenzoate group from the m-CPBA becomes attached to the iodine atom.

A study on the synthesis of various 3-chlorobenzoyloxy-substituted benziodazolone derivatives demonstrated the versatility of this method. nih.gov The following table summarizes the synthesis of different N-substituted-2-iodobenzamides which serve as precursors for benziodazolone formation.

Table 1: Synthesis of Various N-Substituted-2-Iodobenzamides

Entry Amine Product Yield (%)
1 Isopropylamine (B41738) 2-Iodo-N-isopropylbenzamide 97
2 Ethylamine (B1201723) N-Ethyl-2-iodobenzamide 94
3 Cyclohexylamine N-Cyclohexyl-2-iodobenzamide 95
4 Aniline (B41778) 2-Iodo-N-phenylbenzamide 82

Data sourced from a general procedure for the preparation of iodobenzamides. nih.gov

Following the synthesis of the precursor iodobenzamides, the subsequent oxidation and cyclization to form the benziodazolone is generally efficient. nih.gov The resulting benziodazolones are often stable, solid compounds that can be isolated and characterized. nih.govresearchgate.net The structure of one such new iodine heterocycle has been confirmed by X-ray analysis. nih.govmdpi.com

Advanced Structural Elucidation and Supramolecular Assembly Studies

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized benzamides. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique and complementary information about the molecular structure.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-iodo-N-phenylbenzamide, both ¹H and ¹³C NMR data have been extensively reported, providing unambiguous assignment of all proton and carbon signals.

In ¹H NMR spectra recorded in deuterochloroform (CDCl₃), the proton signals for 2-iodo-N-phenylbenzamide appear at distinct chemical shifts. orgsyn.org The amide proton (N-H) typically presents as a broad singlet, while the aromatic protons show complex splitting patterns in the range of 7.1 to 7.9 ppm, consistent with their positions on the two phenyl rings. orgsyn.org

¹³C NMR data complements the proton analysis by identifying each unique carbon atom in the molecule. orgsyn.orgrsc.org The carbonyl carbon (C=O) signal is characteristically found in the downfield region around 167.3 ppm. rsc.org The carbon atom bearing the iodine (C-I) is observed at approximately 92.5 ppm, a value significantly influenced by the heavy atom effect of iodine. orgsyn.orgrsc.org The remaining aromatic carbons resonate within the typical range of 120-142 ppm. orgsyn.org For the related N-ethyl-2-iodo-N-phenylbenzamide, the ethyl group introduces characteristic signals: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. rsc.org

Table 1: Representative NMR Data for 2-Iodo-N-phenylbenzamide in CDCl₃

Nucleus Chemical Shift (δ) in ppm Multiplicity / Coupling Constant (J) in Hz
¹H NMR 7.90 d, J = 7.9 Hz
7.64 d, J = 7.9 Hz
7.61 br s (NH)
7.50 dd, J = 7.6, 1.2 Hz
7.36-7.43 m
7.12-7.20 m
¹³C NMR 167.4 -
142.3 -
140.2 -
137.7 -
131.7 -
129.3 -
128.7 -
128.5 -
125.1 -
120.3 -
92.6 -

Data sourced from Organic Syntheses. orgsyn.org

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-iodo-N-phenylbenzamide, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 323, corresponding to its molecular formula C₁₃H₁₀INO. orgsyn.org A prominent fragment in the mass spectrum is found at m/z 231, which corresponds to the loss of the phenylamino (B1219803) group ([M]⁺- PhNH), providing evidence for the molecule's structure. orgsyn.org High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula, further confirming the compound's identity. thieme-connect.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-iodo-N-phenylbenzamide shows characteristic absorption bands that confirm its structure. orgsyn.orgnih.goviucr.org A distinct peak for the N-H stretch is observed around 3235-3310 cm⁻¹. orgsyn.orgnih.gov The carbonyl (C=O) stretching vibration of the amide group appears as a strong absorption band at approximately 1646 cm⁻¹. nih.goviucr.org Aromatic C=C stretching vibrations are visible in the 1488-1597 cm⁻¹ region, and the band corresponding to the ortho-substituted iodinated ring is found near 752 cm⁻¹. nih.goviucr.org

Table 2: Key IR Absorption Bands for 2-Iodo-N-phenylbenzamide

Functional Group Wavenumber (cm⁻¹)
N-H Stretch ~3235
Csp²-H Stretch ~3037
C=O Stretch (Amide I) ~1646
N-H Bending (Amide II) ~1597
C=C Aromatic Stretch 1536-1488
Ortho-substituted Ring ~752

Data sourced from Acta Crystallographica Section E. nih.goviucr.org

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

The crystal structure of 2-iodo-N-phenylbenzamide (C₁₃H₁₀INO) has been determined to crystallize with one molecule in the asymmetric unit. nih.govresearchgate.net A significant conformational feature is the relative orientation of the two aromatic rings. The iodobenzene (B50100) and phenyl rings are nearly orthogonal to each other, with a dihedral angle between their planes measured at 79.84 (6)°. nih.gov

Table 3: Selected Crystallographic Data for 2-Iodo-N-phenylbenzamide

Parameter Value
Molecular Formula C₁₃H₁₀INO
Molecular Weight 323.13
Crystal System Triclinic
Space Group P-1
a (Å) 5.1225
b (Å) 10.4572
c (Å) 12.2167
α (°) 66.034
β (°) 78.882
γ (°) 85.760

Data sourced from PubChem and Acta Crystallographica Section E. nih.govnih.gov

The supramolecular assembly of 2-iodo-N-phenylbenzamide in the crystal is primarily directed by a combination of hydrogen bonds and halogen bonds. nih.goviucr.org The most prominent interaction is the classical N—H⋯O hydrogen bond, where the amide hydrogen of one molecule donates to the carbonyl oxygen of an adjacent molecule. nih.gov These interactions link the molecules into infinite C(4) chains that propagate along the crystallographic a-axis. nih.govresearchgate.net

In addition to hydrogen bonding, a significant C—I⋯π halogen bond plays a crucial role in stabilizing the crystal packing. nih.goviucr.org This interaction occurs between the iodine atom of one molecule and the electron-rich π-system of the phenyl ring of a neighboring, inversion-related molecule. nih.goviucr.org These C—I⋯π contacts, supported by weaker C—H⋯π interactions, effectively link the hydrogen-bonded chains to form sheets of molecules. nih.gov This network of non-covalent interactions defines the robust three-dimensional architecture of the crystal. nih.govresearchgate.net

Intermolecular Interactions in Crystalline Architectures

N–H⋯O Hydrogen Bonding Networks

In the crystal lattice of 2-iodo-N-phenylbenzamide, the primary and most directional interaction is the classical N–H⋯O hydrogen bond. nih.gov The absence of a second hydrogen atom on the amide nitrogen limits the hydrogen bonding to a single type of contact. nih.govresearchgate.net Specifically, the amide hydrogen (N1–H1) acts as a hydrogen-bond donor to the carbonyl oxygen (O1) of an adjacent molecule. nih.gov This interaction systematically links the molecules head-to-tail, forming infinite C(4) molecular chains that propagate along the a-axis direction of the crystal. nih.govnih.govresearchgate.net

Table 1: Hydrogen-Bond Geometry (Å, °) for 2-iodo-N-phenylbenzamide

D–H···A D–H H···A D···A D–H···A
N1–H1···O1 0.86 2.14 2.959 (3) 159

Symmetry codes apply to the generation of equivalent atoms.

Halogen Bonding (C–I⋯π Interactions)

A significant feature in the supramolecular assembly of 2-iodo-N-phenylbenzamide is the presence of halogen bonding. nih.gov This interaction takes the form of a C–I⋯π(ring) contact, where the electrophilic region of the iodine atom on one molecule interacts with the electron-rich π system of the phenyl ring of a neighboring molecule. nih.goviucr.org These interactions are inversion-related, meaning they occur between molecules that are centrosymmetrically opposed. nih.govnih.gov The C3–I1 group points towards the centroid (Cg2) of the phenyl ring of the amide group, contributing significantly to the cohesion between molecular chains. nih.gov

C–H⋯π and π⋯π Stacking Interactions

Table 2: C–I⋯π and C–H⋯π Interaction Geometry (Å, °) for 2-iodo-N-phenylbenzamide

Interaction D···A Angle
C3–I1···Cg2 3.6552 (17) 164.7
C6–H6···Cg2 3.51 134

Cg2 refers to the centroid of the phenyl ring of the amide group. Symmetry codes apply.

Formation of Supramolecular Dimers, Tetramers, and Sheets in the Solid State

The combined effect of the interactions described above results in a robust, higher-order supramolecular architecture. nih.gov The primary N–H⋯O hydrogen bonds first assemble the individual molecules into one-dimensional chains. nih.govresearchgate.netresearchgate.net Subsequently, the inversion-related C–I⋯π halogen bonds, supported by the C–H⋯π interactions, link these parallel chains together. nih.govresearchgate.net This cross-linking of chains generates two-dimensional sheets of molecules that extend along the diagonal of the ab plane of the unit cell. nih.govnih.govresearchgate.net Unlike its structural analog 2-iodobenzamide, which forms distinct dimers and tetramers, the packing of 2-iodo-N-phenylbenzamide is characterized by the formation of these extensive molecular sheets. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions. For N-ethyl-2-iodo-N-phenylbenzamide, these methods could be applied to study its synthesis or subsequent reactions, such as palladium-catalyzed cyclization to form phenanthridinone derivatives.

Researchers would typically use DFT methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G**) to model the potential energy surface of a reaction. This involves locating the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea).

For a hypothetical reaction, the data generated could be presented as follows:

Table 1: Example of Calculated Energetic Data for a Reaction Step

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.000.00
Transition State+25.3+26.1
Intermediate-5.2-4.8
Product-15.7-15.1

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Such calculations would provide fundamental insights into the reaction's feasibility and rate-determining steps. For instance, a high activation energy would suggest a slow reaction requiring significant energy input.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While static quantum calculations reveal information about specific points on a potential energy surface, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with other molecules, such as solvents or reactants.

An MD simulation would involve:

Developing a force field (a set of parameters describing the potential energy of the system) for the molecule.

Simulating the molecule's trajectory over a period (nanoseconds to microseconds) by solving Newton's equations of motion.

Analyzing the trajectory to understand conformational preferences, such as the rotation around the amide C-N bond and the phenyl rings.

The simulations can also quantify intermolecular interactions, like hydrogen bonding or π-stacking, by analyzing radial distribution functions. Although specific studies on this compound are lacking, research on related N-phenylbenzamides shows that weak forces like C–H···O and π···π interactions often play a significant role in their crystal packing. researchgate.net

In Silico Modeling of Reaction Selectivity and Substrate Scope

Computational modeling is a key tool for predicting and explaining the selectivity (chemo-, regio-, and stereo-selectivity) of chemical reactions. In the context of reactions involving this compound, for example in a cross-coupling reaction, computational models could predict how changes to the catalyst, ligands, or reaction conditions would affect the outcome.

DFT calculations can be used to compare the activation barriers for different reaction pathways leading to different products. The pathway with the lower energy barrier is predicted to be the major one. For instance, if a reaction could lead to either ortho- or para-arylation, the transition state energies for both pathways would be calculated to predict the regioselectivity.

This approach can be extended to predict the substrate scope by computationally screening various derivatives. While no such specific study is published for this compound, this methodology is standard in modern synthetic chemistry research.

Computational Predictions for Novel Derivatives and Reaction Design

Computational chemistry serves not only to explain observed phenomena but also to guide the design of new molecules and reactions. Starting from the this compound scaffold, computational methods can be used to predict the properties of novel, hypothetical derivatives.

For example, by systematically modifying the substituents on the phenyl rings in silico, properties such as electronic structure, reactivity, or potential biological activity (through molecular docking) can be predicted. This allows chemists to prioritize the synthesis of derivatives with the most promising characteristics.

Table 2: Example of Predicted Properties for Hypothetical Derivatives

Derivative SubstitutionHOMO Energy (eV)LUMO Energy (eV)Predicted Reactivity
None (Parent Molecule)-6.2-1.5Moderate
4'-Nitro-6.8-2.1Increased
4'-Methoxy-5.9-1.3Decreased

Note: The data in this table is for illustrative purposes to show how computational predictions would be presented. It does not represent actual calculated values.

This predictive power accelerates the discovery process by focusing laboratory efforts on the most promising candidates, saving time and resources. While this approach has been applied to many N-phenylbenzamide systems, specific published examples for this compound remain to be seen. nih.govmdpi.com

Strategic Applications of N Ethyl 2 Iodo N Phenylbenzamide in Complex Molecule Synthesis

Role as a Precursor for Nitrogen-Containing Heterocycles

The unique structural features of N-ethyl-2-iodo-N-phenylbenzamide make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are prevalent in natural products, pharmaceuticals, and materials science, making their efficient synthesis a significant focus of chemical research. mdpi.com

Synthesis of Phenanthridinones

Phenanthridinones are a class of polycyclic aromatic compounds, with some derivatives exhibiting important biological activities. nih.gov Traditional methods for their synthesis often require harsh conditions or expensive catalysts. The use of this compound and its analogs offers a more efficient route.

One notable method involves a palladium-catalyzed intramolecular C-H arylation. In a typical reaction, a substrate like 2-iodo-N-methyl-N-phenylbenzamide is treated with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a base like potassium acetate (B1210297) (KOAc) and a suitable solvent, to yield the corresponding phenanthridinone. thieme-connect.com The reaction proceeds through the activation of a C-H bond on the phenyl ring, leading to the formation of a new carbon-carbon bond and the construction of the phenanthridinone core. Studies have shown that iodo-substituted benzamides generally give better yields compared to their bromo or chloro counterparts in these cyclizations. orgsyn.orgrsc.org

Metal-free approaches have also been developed. For instance, treating 2-iodo-N-arylbenzamide substrates with potassium t-butoxide and a radical initiator like azobisisobutyronitrile (AIBN) can afford phenanthridinones in good yields. orgsyn.org This method avoids the use of costly and potentially toxic palladium catalysts. orgsyn.org

Starting MaterialCatalyst/ReagentConditionsProductYieldReference
2-iodo-N-methyl-N-phenylbenzamide10% Pd/C, KOAcToluene, 130 °C, 24 h5-methylphenanthridin-6(5H)-one56% thieme-connect.com
2-iodo-N-arylbenzamideKOtBu, AIBNBenzene (B151609)Phenanthridinone81-91% orgsyn.org

Preparation of Benzo[d]scholaris.canih.govselenazol-3(2H)-ones (Ebselen Derivatives)

Ebselen (B1671040) and its derivatives are organoselenium compounds known for their antioxidant and anti-inflammatory properties. This compound serves as a key precursor for the synthesis of these valuable molecules. A common strategy involves a copper-catalyzed cross-coupling reaction between an N-substituted ortho-halobenzamide and a selenium source, such as potassium selenocyanate (B1200272) (KSeCN). nih.govconicet.gov.ar

In a typical thermal procedure, 2-iodo-N-phenylbenzamide is reacted with copper(I) iodide, 1,10-phenanthroline (B135089), cesium carbonate, and potassium selenocyanate in a solvent like N,N-dimethylformamide at elevated temperatures to produce ebselen. nih.govgoogle.com Photoinduced methods have also been developed, offering a low-temperature alternative for this transformation. nih.gov The reaction tolerates a variety of functional groups on the benzamide (B126) substrate, allowing for the synthesis of a diverse library of ebselen derivatives. researchgate.net

Synthesis of Ebselen Derivatives
Starting MaterialReagentsConditionsProductYieldReference
2-iodo-N-phenylbenzamideCuI, 1,10-phenanthroline, Cs2CO3, KSeCNDMF, 100 °C, 45 minEbselenNot specified nih.govgoogle.com
2-iodo-N-(4-methoxyphenyl)benzamideCuI, Se, K2CO3DMF, 140 °C, 12 h2-(4-methoxyphenyl)-1,2-benzisoselenazol-3(2H)-one30% nih.gov
2-iodo-N-(3-(trifluoromethyl)phenyl)benzamideCuI, Se, K2CO3DMF, 140 °C, 12 h2-(3-(trifluoromethyl)phenyl)-1,2-benzisoselenazol-3(2H)-oneNot specified nih.gov

Generation of Benziodazolones

Benziodazolones are a class of hypervalent iodine heterocycles that have found applications as reagents in organic synthesis. mdpi.com A straightforward method for their preparation involves the oxidation of readily available iodobenzamides, such as N-ethyl-2-iodobenzamide, with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in a suitable solvent at room temperature. mdpi.com This reaction provides a convenient route to these useful iodine(III) reagents. mdpi.comresearchgate.net

Facilitation of Carbon–Carbon and Carbon–Heteroatom Bond Formation

Beyond its role as a precursor to specific heterocyclic systems, this compound is instrumental in facilitating a broader range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Intramolecular Annulation Reactions

The presence of the ortho-iodo group allows for various intramolecular annulation reactions, leading to the formation of fused ring systems. Palladium-catalyzed intramolecular C-H arylation, as discussed in the context of phenanthridinone synthesis, is a prime example. thieme-connect.comrsc.org These reactions are valuable for constructing complex polycyclic frameworks from relatively simple starting materials. The reactivity of the aryl halide is crucial, with iodo derivatives generally showing higher reactivity than bromo or chloro analogs. orgsyn.orgrsc.org

Intermolecular Cross-Coupling Strategies

This compound and related compounds are also effective substrates in intermolecular cross-coupling reactions. These reactions allow for the formation of new bonds between the benzamide core and other molecular fragments. For instance, copper-catalyzed multicomponent reactions involving 2-iodo-N-phenylbenzamides, terminal alkynes, and nucleophiles like indoles have been developed to synthesize complex isoindolinone derivatives. rsc.orgresearchgate.net Similarly, copper-catalyzed tandem C-C/C-O coupling reactions with acyclic diketones can produce isocoumarin (B1212949) derivatives. acs.org These strategies highlight the versatility of the iodo-benzamide scaffold in building molecular complexity through intermolecular bond formations.

Contributions to Advanced Covalent and Supramolecular Architectures

The strategic incorporation of this compound into the synthesis of complex molecular structures leverages its unique combination of functional groups, which are capable of directing the formation of both ordered non-covalent assemblies and robust covalent frameworks. The interplay between the iodo-substituent, the aromatic rings, and the N-ethyl-amide group provides a versatile platform for constructing sophisticated molecular architectures.

The formation of supramolecular assemblies is governed by a variety of non-covalent interactions. In the case of benzamide derivatives, hydrogen bonding and halogen bonding are particularly significant. For the parent compound, 2-iodo-N-phenylbenzamide, extensive studies have demonstrated the crucial role of intermolecular N-H···O hydrogen bonds and C-I···π(ring) halogen bonds in the formation of well-defined supramolecular structures such as chains, dimers, and sheets. researchgate.netorgsyn.orgacs.orgnih.govacs.org

The substitution of the acidic proton on the amide nitrogen with an ethyl group in This compound fundamentally alters the hydrogen bonding landscape. While this modification precludes the formation of the classic N-H···O hydrogen bonds that are central to the supramolecular chemistry of primary and secondary benzamides, it opens avenues for other weak interactions to dictate the crystal packing and self-assembly in solution. The ethyl group itself can participate in weaker C-H···O and C-H···π interactions, which, in concert with the persistent C-I···π halogen bonds and π-π stacking interactions between the phenyl rings, can lead to unique and complex supramolecular architectures.

While a dedicated crystallographic study of this compound is not extensively documented in the literature, valuable insights can be drawn from the crystal structure of the closely related compound, N-(ethyl(2-hydroxyethyl)carbamothioyl)-2-iodo-benzamide. researchgate.netresearchgate.net This molecule, which contains the core N-ethyl-2-iodobenzamide moiety, demonstrates the potential for intricate supramolecular assembly even in the absence of a primary or secondary amide proton. In its crystal structure, a combination of intermolecular hydrogen bonds, including N-H···S, N-H···O, and C-H···S, along with C-H···π interactions, are responsible for linking the molecules into chains. researchgate.net This underscores the principle that a variety of weaker interactions can collectively guide the formation of ordered supramolecular structures.

Table 1: Intermolecular Interactions in a Related N-Ethyl-2-iodobenzamide Derivative

Interaction TypeDonorAcceptorDistance (Å)Geometry/SignificanceReference
N-H···OAmide N-HCarbonyl O2.795Intramolecular, stabilizes conformation researchgate.net
O-H···OHydroxyl O-HCarbonyl O2.825Intermolecular, forms chains along c-axis researchgate.net
C-I···πIodinePhenyl ring-Potential for sheet formation researchgate.netorgsyn.org
π-π stackingPhenyl ringPhenyl ring-Contributes to crystal packing researchgate.netorgsyn.org

Data derived from studies on closely related benzamide structures.

Beyond non-covalent assembly, the 2-iodo substituent on the benzamide ring is a key functional handle for the construction of larger, covalently linked molecules. The carbon-iodine bond is a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the synthesis of macrocycles, polymers, and other complex organic frameworks. The presence of the bulky N-phenyl and N-ethyl groups can influence the conformational preferences of the resulting macrocycles and polymers, potentially leading to structures with specific shapes and cavities.

The synthesis of mechanically interlocked molecules, such as catenanes and rotaxanes, often relies on templating strategies that utilize non-covalent interactions to pre-organize linear or macrocyclic precursors prior to a final covalent bond-forming step. cmu.edunih.govosti.govwustl.edu The aromatic rings of this compound can participate in π-stacking interactions, which are a common feature in the templates for such syntheses. Furthermore, the potential for halogen bonding to direct the threading of molecular components through a macrocycle presents an intriguing, though less explored, avenue for the application of this compound in the synthesis of mechanically interlocked architectures.

Future Perspectives in N Ethyl 2 Iodo N Phenylbenzamide Research

Development of Novel Catalytic Systems for Enhanced Transformations

The presence of the iodo-substituent on the benzamide (B126) scaffold is a key feature that allows for a variety of catalytic cross-coupling reactions. Future research will likely focus on expanding the repertoire of catalytic systems to effect new and more efficient transformations of N-ethyl-2-iodo-N-phenylbenzamide.

Palladium- and copper-catalyzed reactions have been instrumental in the functionalization of N-substituted 2-iodobenzamides. Current time information in Vanderburgh County, US.umanitoba.carsc.org For instance, palladium-catalyzed intramolecular C-H activation of N-aryl-2-iodobenzamides has been shown to be an effective method for the synthesis of phenanthridinones. umanitoba.ca Similarly, copper-catalyzed cascade reactions of N-substituted 2-iodobenzamides with various partners have been employed to construct quinazolinones. Current time information in Vanderburgh County, US.rsc.org Building on this, future work could explore the use of other transition metals, such as rhodium, nickel, or cobalt, which have demonstrated unique reactivity in C-H functionalization and cross-coupling reactions of other benzamide systems. nih.govrsc.org The development of novel ligands, including N-heterocyclic carbenes (NHCs) and phosphine (B1218219) derivatives, will be crucial in tuning the reactivity and selectivity of these transformations.

Furthermore, the application of hypervalent iodine catalysis presents another promising avenue. researchgate.netrsc.orgnih.gov While often used for oxidation reactions, the iodo-group on this compound could itself be a precursor to a hypervalent iodine species, enabling a range of oxidative transformations on other parts of the molecule or in intermolecular reactions.

A summary of potential catalytic transformations for this compound based on related compounds is presented in Table 1.

Table 1: Potential Catalytic Transformations for this compound

Catalyst System Transformation Type Potential Product Skeletons
Palladium (e.g., Pd(OAc)₂, Pd NPs) Intramolecular C-H Activation/Arylation Phenanthridinones
Copper (e.g., CuI, Cu₂O) Domino/Cascade Reactions Quinazolinones, Benzo-fused γ-lactams
Rhodium (e.g., [Cp*RhCl₂]₂) C-H Activation/Annulation Isoquinolones, Isochromen-imines
Nickel (e.g., Ni(dppp)Cl₂) Annulation with Alkynes Isoquinolones

Exploration of Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Precursor

The field of asymmetric synthesis continuously seeks novel chiral building blocks and auxiliaries to control stereochemistry. york.ac.uk The unique structural features of this compound suggest its potential application in this domain, an area that remains largely unexplored for this specific compound.

Future research could investigate the use of this compound as a precursor to axially chiral benzamides. researchgate.netbeilstein-journals.orgd-nb.info The steric hindrance around the amide bond, exacerbated by the ortho-iodo substituent, could lead to atropisomerism upon introduction of appropriate substituents on the N-phenyl ring. The development of catalytic methods for the atroposelective synthesis of such chiral benzamides would be a significant advancement. researchgate.netbeilstein-journals.org These chiral benzamides could then serve as valuable ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules.

Another avenue of exploration is the use of a chiral N-ethyl-N-phenyl group as a chiral auxiliary. While N-ethyl-N-phenylbenzamide itself is not chiral, the introduction of chirality into the N-ethyl-N-phenylamino portion of the molecule could allow it to act as a chiral auxiliary, directing stereoselective transformations at other parts of the molecule. elsevierpure.com Subsequent removal of the chiral auxiliary would provide enantiomerically enriched products. The development of efficient methods for the introduction and cleavage of such a chiral auxiliary would be a key challenge. A general overview of potential strategies is provided in Table 2.

Table 2: Potential Asymmetric Synthesis Strategies

Strategy Description Key Research Focus
Atroposelective Synthesis Catalytic enantioselective synthesis of axially chiral benzamides derived from this compound. Development of novel chiral catalysts (e.g., bifunctional organocatalysts, chiral transition metal complexes) for controlling axial chirality.
Chiral Auxiliary Introduction of a chiral center into the N-ethyl-N-phenylamino moiety to direct stereoselective reactions. Synthesis of the chiral auxiliary, its attachment to the 2-iodobenzoyl core, and its efficient removal after the desired transformation.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on improving efficiency, reducing waste, and enhancing safety. rsc.org Flow chemistry, or continuous flow synthesis, is a powerful technology that aligns with these principles and offers significant advantages over traditional batch processing. rsc.orgresearchgate.netcardiff.ac.uk

The future of this compound research will undoubtedly involve its integration into flow chemistry platforms. Transformations such as palladium-catalyzed C-H activation and photochemical cyclizations, which have been successfully applied to related benzamides for the synthesis of phenanthridinones, are particularly well-suited for flow reactors. umanitoba.carsc.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivities, and safety, especially for highly exothermic or hazardous reactions. rsc.orgresearchgate.net

Furthermore, electrochemical methods, which can be readily integrated into flow systems, offer a sustainable alternative to chemical oxidants and reductants. chinesechemsoc.orgresearchgate.net The development of electrochemical C-H activation and other transformations of this compound in flow would represent a significant step towards greener synthetic protocols. cardiff.ac.uk

Table 3: Potential Flow Chemistry Applications

Reaction Type Potential Advantages in Flow Key Research Areas
Photochemical Cyclization Uniform irradiation, improved safety, scalability. Development of flow photoreactors for the synthesis of heterocyclic compounds from this compound.
Catalytic C-H Activation Enhanced heat and mass transfer, improved catalyst longevity, potential for catalyst immobilization. Design of packed-bed or wall-coated catalytic reactors for continuous C-H functionalization.

Computational Design and Discovery of Next-Generation Benzamide-Based Building Blocks

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. nih.govresearchgate.netresearchgate.netmdpi.com For this compound, computational methods will play a pivotal role in guiding future research directions.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of catalytic transformations involving this compound. nih.govrsc.orgacs.orgnih.gov Such studies can provide insights into the role of catalysts, ligands, and reaction conditions, thereby facilitating the optimization of existing reactions and the discovery of new ones. For example, DFT can help in understanding the intricacies of palladium-catalyzed C-H activation pathways or the factors governing the regioselectivity of annulation reactions. rsc.orgnih.gov

Furthermore, computational screening and in silico design can accelerate the discovery of new benzamide-based building blocks with desired properties. nih.govacs.orgnih.govacs.orgrsc.org By systematically modifying the structure of this compound and calculating relevant physicochemical and biological properties, it is possible to identify promising candidates for applications in medicinal chemistry, materials science, and catalysis. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel benzamide derivatives. nih.govrsc.org

Table 4: Applications of Computational Chemistry

Computational Method Application Area Research Objective
Density Functional Theory (DFT) Mechanistic Studies Elucidating reaction pathways, understanding catalyst and ligand effects, predicting reactivity and selectivity.
Molecular Docking Medicinal Chemistry Predicting the binding affinity of this compound derivatives to biological targets.
Quantitative Structure-Activity Relationship (QSAR) Drug Discovery Developing models to predict the biological activity of novel benzamide-based compounds.

Q & A

Q. How can researchers optimize the synthesis of N-ethyl-2-iodo-N-phenylbenzamide to improve yield and purity?

Methodological Answer:

  • Step 1: Begin with precursor molecules such as N-ethyl-N-phenylbenzamide. Use iodination reagents (e.g., iodine monochloride or N-iodosuccinimide) under controlled conditions.
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry and temperature (e.g., 0–25°C) to minimize side reactions.
  • Step 3: Purify the product using column chromatography with a polar/non-polar solvent gradient. Confirm purity via 1H^1H-NMR and mass spectrometry.
  • Key Considerations: Steric hindrance from the ethyl and phenyl groups may slow iodination; use catalytic Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and electronic environments. The iodine atom induces distinct deshielding in aromatic protons .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-I (~500–600 cm⁻¹) stretches.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns from iodine .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Step 1: Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
  • Step 2: Collect X-ray diffraction data using a synchrotron or laboratory diffractometer. Resolve heavy-atom (iodine) positions using SHELXD for phasing .
  • Step 3: Refine the structure with SHELXL, focusing on anisotropic displacement parameters for iodine and validating bond lengths/angles against DFT-optimized models .
  • Data Contradictions: Discrepancies in torsion angles may arise from crystal packing effects; use Hirshfeld surface analysis to differentiate intramolecular vs. intermolecular interactions .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
  • Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra and compare with experimental data to validate electronic transitions.
  • Solvent Effects: Use polarizable continuum models (PCM) to account for solvent polarity in spectroscopic predictions .

Experimental Design and Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Setup: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
  • Analysis: Monitor degradation via HPLC at intervals (0, 7, 14 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life.
  • Key Finding: Iodine’s lability may lead to dehalogenation under basic conditions; stabilize with antioxidants like BHT .

Q. How to reconcile conflicting biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:

  • Step 1: Validate assay conditions (e.g., buffer ionic strength, enzyme concentration) to ensure reproducibility.
  • Step 2: Perform dose-response curves (IC₅₀) with triplicate measurements. Use statistical tools (e.g., ANOVA) to identify outliers.
  • Step 3: Cross-validate with orthogonal assays (e.g., surface plasmon resonance for binding affinity).
  • Hypothesis: Discrepancies may arise from compound aggregation; confirm solubility via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.